molecular formula C11H15N5O5 B1678015 尼拉拉滨 CAS No. 121032-29-9

尼拉拉滨

货号: B1678015
CAS 编号: 121032-29-9
分子量: 297.27 g/mol
InChI 键: IXOXBSCIXZEQEQ-UHTZMRCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

安全和危害

Nelarabine may cause serious side effects on your central nervous system. Other common side effects include drowsiness, nausea, vomiting, diarrhea, constipation, numbness or tingling, headache, tiredness, or blurred vision .

未来方向

Nelarabine is being used as salvage therapy as a bridge to hematopoietic stem cell transplantation. It is anticipated that an increasing number of treatment regimens will include nelarabine as a part of front-line therapy .

生化分析

Biochemical Properties

Nelarabine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It is converted into its active form, arabinosylguanine nucleotide triphosphate (araGTP), through a series of enzymatic reactions. The conversion involves adenosine deaminase, which demethylates Nelarabine to form arabinosylguanine (ara-G). Ara-G is then phosphorylated by deoxycytidine kinase and deoxyguanosine kinase to form araGTP . AraGTP is incorporated into DNA strands, leading to the inhibition of DNA synthesis and eventual cell death. Nelarabine preferentially accumulates in T-cells due to the higher expression of enzymes that convert it to its active form .

Cellular Effects

Nelarabine exerts significant effects on various types of cells, particularly T lymphoblasts. It is uniquely toxic to T lymphoblasts compared to B lymphoblasts and normal lymphocytes . Nelarabine influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cell signaling pathways. It has been shown to affect the PI3K/AKT/mTOR signaling pathway, leading to reduced cell viability and increased apoptosis in T-ALL cells . Additionally, Nelarabine impacts gene expression and cellular metabolism, contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of Nelarabine involves its conversion to arabinosylguanine nucleotide triphosphate (araGTP), which is incorporated into the DNA of leukemic blasts. This incorporation inhibits DNA synthesis and induces apoptosis . Nelarabine is demethylated by adenosine deaminase to form arabinosylguanine (ara-G), which is then phosphorylated to araGTP by nucleotide kinases . AraGTP disrupts DNA synthesis by inhibiting DNA polymerase and causing chain termination . This leads to the accumulation of DNA damage and triggers apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nelarabine change over time. Nelarabine is rapidly demethylated to form arabinosylguanine (ara-G), which is then converted to its active form, araGTP . The stability and degradation of Nelarabine and its metabolites have been studied extensively. Nelarabine has a half-life of approximately 30 minutes, while ara-G has a half-life of about 3 hours . Long-term effects of Nelarabine on cellular function have been observed, including central and peripheral neurotoxicity . These effects are dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of Nelarabine vary with different dosages in animal models. Studies have shown that higher doses of Nelarabine can lead to increased toxicity, including neurotoxicity and hematological adverse effects . In animal models, the maximum tolerated dose (MTD) of Nelarabine has been identified, and dose-dependent effects on cell viability and apoptosis have been observed . At high doses, Nelarabine can cause significant adverse effects, including central nervous system toxicity and peripheral neuropathy .

Metabolic Pathways

Nelarabine is involved in several metabolic pathways. It is primarily metabolized by adenosine deaminase to form arabinosylguanine (ara-G), which is then phosphorylated to arabinosylguanine nucleotide triphosphate (araGTP) . AraGTP is incorporated into DNA, leading to the inhibition of DNA synthesis and cytotoxicity . Nelarabine and its metabolites are partially eliminated by the kidneys . The principal route of metabolism for Nelarabine is O-demethylation by adenosine deaminase .

Transport and Distribution

Nelarabine is transported and distributed within cells and tissues through nucleoside transporters . After administration, Nelarabine is rapidly demethylated to form arabinosylguanine (ara-G), which is then transported into cancer cells via nucleoside transporters . Inside the cells, ara-G is phosphorylated to form araGTP, which accumulates in T-cells due to their higher expression of enzymes that convert Nelarabine to its active form . This selective accumulation in T-cells contributes to its effectiveness against T-cell malignancies .

Subcellular Localization

The subcellular localization of Nelarabine and its active form, arabinosylguanine nucleotide triphosphate (araGTP), plays a crucial role in its activity and function. AraGTP is incorporated into the DNA of leukemic blasts, leading to the inhibition of DNA synthesis and induction of apoptosis . The targeting of araGTP to the nucleus and its incorporation into DNA strands are essential for its cytotoxic effects . Additionally, the phosphorylation of ara-G to araGTP occurs in both the cytosol and mitochondria, contributing to its overall cytotoxicity .

化学反应分析

奈拉滨会发生多种类型的化学反应,包括:

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 由这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

奈拉滨因其对T淋巴母细胞的选择性毒性而在嘌呤核苷类似物中独一无二。类似的化合物包括:

    氟达拉滨: 另一种用于治疗血液系统恶性肿瘤的嘌呤核苷类似物。

    克拉屈滨: 用于治疗毛细胞白血病和多发性硬化症。

奈拉滨独特的机制和选择性毒性使其成为治疗T细胞恶性肿瘤的宝贵选择 .

属性

IUPAC Name

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXBSCIXZEQEQ-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046842
Record name Nelarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble to soluble in water, 1.39e+01 g/L
Record name Nelarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Once nelarabine is metabolized into ara-GTP, the metabolite accumulates in leukemic blasts and incorporates into DNA to exert its S phase-specific cytotoxic effects, leading to the induction of fragmentation and apoptosis. Ara-GTP competes with endogenous deoxyGTP (dGTP) for incorporation into DNA. Once ara-GTP is incorporated at the 3' end of DNA, further DNA elongation is inhibited, which signals apoptosis and leads to cellular destruction. Additional cytotoxic activities may exist, but these are not fully understood.
Record name Nelarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

121032-29-9
Record name Nelarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121032-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelarabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121032299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nelarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NELARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60158CV180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209-217 °C (with decomposition), 209 - 217 °C (decomposition)
Record name Nelarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelarabine
Reactant of Route 2
Reactant of Route 2
Nelarabine
Reactant of Route 3
Nelarabine
Reactant of Route 4
Nelarabine
Reactant of Route 5
Reactant of Route 5
Nelarabine
Reactant of Route 6
Nelarabine
Customer
Q & A

A: Nelarabine is a water-soluble prodrug of 9-β-D-arabinofuranosylguanine (ara-G). [ [] ] It is rapidly converted to ara-G by adenosine deaminase (ADA) and subsequently phosphorylated intracellularly to its active form, ara-G triphosphate (ara-GTP). [ [, , , ] ] Ara-GTP competes with deoxyguanosine triphosphate (dGTP) for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [ [, , ] ]

A: Studies demonstrate that T-cells exhibit greater sensitivity to Nelarabine compared to B-cells. [ [, ] ] This selectivity arises from a higher accumulation and prolonged retention of ara-GTP within T-cells. [ [, ] ]

ANone: The provided research papers primarily focus on clinical and pharmacological aspects of Nelarabine and do not delve into detailed spectroscopic characterization.

ANone: The provided research predominantly focuses on the clinical application of Nelarabine as a therapeutic agent. Information concerning material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, and structure-activity relationship studies are not extensively discussed in these papers.

A: While specific stability data under different conditions are not extensively elaborated in the provided papers, one study mentions that ara-G, the active metabolite of Nelarabine, exhibits slow elimination from leukemia cells (median, >24 hours). [ [] ] This suggests a certain degree of intracellular stability.

ANone: The provided research articles primarily concentrate on clinical trials and efficacy of Nelarabine, and do not provide detailed insights into SHE regulations specifically.

A: Nelarabine undergoes rapid demethylation by ADA to form ara-G. [ [, ] ] Subsequently, ara-G is hydrolyzed to guanine. [ [] ] A smaller fraction of Nelarabine is hydrolyzed to methylguanine, which is then demethylated to guanine. Guanine is further metabolized to xanthine and ultimately uric acid. [ [] ] Renal elimination plays a minor role in Nelarabine clearance, accounting for only 5-10% and 20-30% of the administered dose for Nelarabine and ara-G, respectively. [ [] ]

A: Research indicates that the clearance of ara-G is higher in children compared to adults (0.312 vs. 0.213 L × h−1 × kg−1, respectively). [ [] ] Consequently, the half-life of ara-G is shorter in children than in adults (2.1 hours vs. 3.0 hours, respectively). [ [] ]

A: Yes, studies have revealed a positive correlation between intracellular ara-GTP concentrations and clinical response to Nelarabine. [ [, ] ] Patients who exhibited a response to Nelarabine therapy tended to have significantly higher intracellular ara-GTP levels compared to non-responders. [ [, ] ]

A: Clinical trials have demonstrated promising results for Nelarabine in treating relapsed or refractory T-ALL/LLy, achieving complete remission (CR) rates ranging from 13% to 23% in pediatric patients and 18% to 21% in adult patients. [ [, ] ] The Children's Oncology Group (COG) AALL0434 trial revealed that the addition of Nelarabine to the standard ABFM regimen significantly improved the 5-year disease-free survival (DFS) rate in newly diagnosed T-ALL patients. [ [] ]

A: Research suggests that changes in the expression of genes involved in Nelarabine's intracellular activation, inhibition of apoptosis, and activation of the Akt signaling pathway might contribute to acquired resistance. [ [] ] For instance, increased expression of the SAMHD1 gene, encoding a deoxynucleoside triphosphate triphosphohydrolase, has been linked to Nelarabine resistance. [ [] ]

A: The most common dose-limiting toxicity associated with Nelarabine is neurotoxicity, manifesting as peripheral neuropathy, somnolence, seizures, dizziness, confusion, and ataxia. [ [, , , , , ] ] The incidence and severity of neurotoxicity appear to be dose-dependent. [ [, ] ] Other adverse effects include myelosuppression (neutropenia, anemia, and thrombocytopenia), hepatotoxicity (elevated liver enzymes), and gastrointestinal disturbances. [ [, , ] ]

ANone: The provided research primarily centers on the clinical evaluation and application of Nelarabine. Information pertaining to specific drug delivery strategies, biomarkers, analytical methods, environmental impact, solubility, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, and historical context is not extensively addressed within these papers.

A: The US Food and Drug Administration (FDA) granted accelerated approval for Nelarabine in October 2005 for treating patients with relapsed or refractory T-ALL/T-LBL after at least two prior treatment regimens. [ [] ] The FDA recently granted full approval in March 2023 for the treatment of T-ALL. [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。